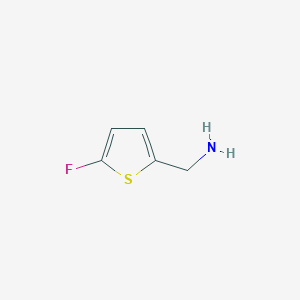

(5-Fluorothiophen-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluorothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXWEUSVFUFULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Fluorothiophen-2-yl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Thiophene Scaffolds

(5-Fluorothiophen-2-yl)methanamine is a fluorinated heterocyclic amine that has garnered increasing interest within the medicinal chemistry landscape. Its unique structural combination of a thiophene ring, a reactive primary amine, and a strategically placed fluorine atom makes it a valuable and versatile building block in the synthesis of complex molecular architectures with potential therapeutic applications. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a desirable starting material for drug discovery programs.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound features a thiophene ring substituted at the 2-position with a methanamine group and at the 5-position with a fluorine atom.

Chemical Structure:

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 214759-36-1 | [2] |

| Molecular Formula | C₅H₆FNS | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Liquid | Supplier Data |

| Boiling Point | Not explicitly reported; estimated to be in the range of similar aromatic amines. | Inferred |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely to be limited but can be enhanced by forming the hydrochloride salt. | Inferred |

| Density | Not explicitly reported. |

Synthesis of this compound: A Mechanistic Approach

The most direct and widely applicable synthetic route to this compound is the reductive amination of its corresponding aldehyde precursor, 5-fluorothiophene-2-carbaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired primary amine.

Conceptual Workflow of the Synthesis

Caption: Synthetic pathway from the aldehyde precursor to the final amine product.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for reductive amination of heterocyclic aldehydes.

Materials:

-

5-Fluorothiophene-2-carbaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 1M in diethyl ether for salt formation)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluorothiophene-2-carbaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction to the Amine:

-

Once imine formation is complete, cool the reaction mixture back to 0 °C.

-

Carefully add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Causality in Experimental Choices:

-

The use of a methanolic ammonia solution provides both the nitrogen source and a suitable solvent for the reaction.

-

Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine in the presence of the thiophene ring.

-

The initial cooling to 0 °C during the addition of ammonia and sodium borohydride is crucial to manage the exothermicity of the reactions and prevent side reactions.

-

The aqueous work-up with sodium bicarbonate neutralizes any acidic byproducts and facilitates the extraction of the basic amine product into the organic phase.

Reactivity and Chemical Behavior

This compound exhibits the characteristic reactivity of a primary amine and a fluorinated aromatic heterocycle.

-

Nucleophilicity: The primary amine group is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

-

Basicity: The amine is basic and will form salts with acids. The hydrochloride salt is often prepared to improve the compound's handling and solubility in aqueous media.

-

Aromatic Reactivity: The thiophene ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the aminomethyl group.

Applications in Drug Discovery and Medicinal Chemistry

While specific therapeutic claims for this compound itself are not prevalent in the literature, its true value lies in its role as a key intermediate or building block in the synthesis of more complex, biologically active molecules. The thiophene moiety is a known bioisostere for the benzene ring and is present in numerous approved drugs. The addition of a fluorine atom can further enhance the pharmacological profile of the final compound.

Potential Therapeutic Areas for Derivatives:

| Therapeutic Area | Rationale for Use of the Scaffold |

| Oncology | Thiophene-containing compounds have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression. |

| Infectious Diseases | The scaffold can be incorporated into molecules with antibacterial, antifungal, or antiviral properties. |

| Central Nervous System (CNS) Disorders | Fluorinated aromatic amines are common motifs in drugs targeting CNS receptors and enzymes. |

Illustrative Reaction Pathway for Derivative Synthesis:

Caption: General scheme for the functionalization of the primary amine.

Safety and Handling

As with all amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is expected to be an irritant to the skin, eyes, and respiratory tract. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[3]

Conclusion

This compound is a valuable and reactive building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination of the corresponding aldehyde is a robust and scalable method. The strategic incorporation of this fluorinated thiophene moiety into larger molecules offers a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

ABCR GmbH & Co. KG. (n.d.). AB454384 | CAS 214759-36-1. Retrieved from [Link]

- Google Patents. (n.d.). EP0466733B1 - Preparation of substituted ethenes.

- Google Patents. (n.d.). US5726326A - Thiophene synthesis.

-

Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

-

Unified Patents Portal. (n.d.). MX-2021000033-A - Substituted Thiophenecarboxamides and Analogues as Antibacterials Agents. Retrieved from [Link]

-

Angene Chemical. (2025, March 24). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorobenzylamine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 214759-21-4, 2,4,6-TRIFLUOROBENZYL AMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Thiophenes in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (5-Fluorothiophen-2-yl)methanamine and Its Derivatives

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The judicious placement of fluorine can influence metabolic stability, membrane permeability, pKa, and binding affinity, often leading to enhanced therapeutic profiles.[1] Within this context, thiophene-containing drugs have achieved significant market success, and the introduction of fluorine to this privileged heterocycle creates a valuable building block for novel drug candidates.[2][3]

This compound, in particular, serves as a critical starting material and a key pharmacophore. Its structural motif, combining the bioisosteric properties of the thiophene ring with the influential electronic effects of a fluorine atom and a reactive primary amine, makes it an attractive scaffold for generating diverse chemical libraries. This guide provides a comprehensive overview of the principal synthetic routes to this compound and details the subsequent derivatization strategies employed by researchers in the field of drug development.

Part 1: Core Synthesis of this compound

The synthesis of the target aminomethyl compound is primarily achieved through two robust and widely adopted chemical transformations starting from commercially available precursors: the reduction of a nitrile or the reductive amination of an aldehyde. The choice between these routes often depends on precursor availability, cost, and scale-up considerations.

Synthetic Strategy A: Reduction of 5-Fluorothiophene-2-carbonitrile

This is arguably the most direct and common pathway, leveraging the readily available 5-fluorothiophene-2-carbonitrile.[4][5][6] The core of this strategy is the chemical reduction of the carbon-nitrogen triple bond of the nitrile to afford the desired primary amine.

Mechanistic Rationale: Powerful hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this transformation. The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This process occurs in two successive additions, first forming an intermediate imine anion which is then further reduced to the primary amine upon aqueous workup. The strong reducing power of LiAlH₄ ensures a high conversion rate.

Detailed Experimental Protocol: LiAlH₄ Reduction

Step-by-Step Methodology:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: 5-Fluorothiophene-2-carbonitrile (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Careful Quenching: The reaction is cooled back to 0 °C. The excess LiAlH₄ is quenched cautiously by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is highly exothermic and generates hydrogen gas, requiring excellent ventilation and caution.

-

Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified further by vacuum distillation or column chromatography on silica gel.

Synthetic Strategy B: Reductive Amination of 5-Fluorothiophene-2-carbaldehyde

An alternative and equally viable route is the reductive amination of 5-fluorothiophene-2-carbaldehyde. This method forms the amine in a one-pot or two-step process by first generating an imine with an ammonia source, which is then reduced in situ.

Mechanistic Rationale: The reaction proceeds via the initial formation of an imine (Schiff base) between the aldehyde and an ammonia source (e.g., ammonium acetate, ammonia in methanol). This imine is then selectively reduced to the primary amine. Milder reducing agents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) are typically used as they do not readily reduce the starting aldehyde under the reaction conditions.[7]

Detailed Experimental Protocol: One-Pot Reductive Amination

Step-by-Step Methodology:

-

Reaction Setup: A round-bottom flask is charged with 5-fluorothiophene-2-carbaldehyde (1.0 equivalent) and a significant excess of an ammonia source, such as ammonium acetate (5-10 equivalents), in a suitable solvent like methanol.

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Sodium Borohydride (NaBH₄) (1.5 - 2.0 equivalents) is added portion-wise to the stirred solution. The temperature should be monitored and controlled with an ice bath if necessary.

-

Reaction Progression: The reaction is stirred at room temperature for an additional 4-12 hours until the starting aldehyde is consumed, as monitored by TLC.

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude amine is then purified by column chromatography or vacuum distillation.

Comparative Summary of Core Synthetic Routes

| Feature | Route A: Nitrile Reduction | Route B: Reductive Amination |

| Precursor | 5-Fluorothiophene-2-carbonitrile | 5-Fluorothiophene-2-carbaldehyde |

| Key Reagents | LiAlH₄, Anhydrous THF | NH₄OAc (or other NH₃ source), NaBH₄, Methanol |

| Typical Yield | Good to Excellent | Moderate to Good |

| Pros | High conversion, often cleaner reaction. | Milder reagents, avoids pyrophoric LiAlH₄. |

| Cons | Requires strictly anhydrous conditions, hazardous quenching step. | Requires large excess of ammonia source, potential for side reactions. |

Synthetic Workflow Diagram

Caption: Primary synthetic routes to the target amine.

Part 2: Synthesis of Key Derivatives

The primary amine of this compound is a versatile functional handle for constructing a wide array of derivatives. This derivatization is crucial for exploring structure-activity relationships (SAR) in drug discovery programs, allowing for the fine-tuning of a molecule's properties.[8][9]

Derivative Strategy A: N-Acylation (Amide Formation)

The formation of an amide bond is one of the most common transformations in medicinal chemistry. It introduces a stable, planar group capable of acting as both a hydrogen bond donor and acceptor, profoundly influencing molecular interactions.

General Protocol: Synthesis of N-((5-fluorothiophen-2-yl)methyl)acetamide

-

This compound (1.0 eq.) is dissolved in a suitable solvent like dichloromethane (DCM) containing a non-nucleophilic base such as triethylamine (TEA) (1.2 eq.).

-

The solution is cooled to 0 °C.

-

Acetyl chloride (1.1 eq.) is added dropwise.

-

The reaction is stirred at room temperature for 1-3 hours.

-

Upon completion, the reaction is washed with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried (Na₂SO₄), and the solvent is evaporated to yield the amide product, which can be recrystallized or purified by chromatography.

Derivative Strategy B: N-Sulfonylation (Sulfonamide Formation)

Sulfonamides are another key functional group in drug design, often used as bioisosteres for amides or carboxylic acids. They are generally stable to metabolic degradation.

General Protocol: Synthesis of N-((5-fluorothiophen-2-yl)methyl)methanesulfonamide

-

This compound (1.0 eq.) and a base like pyridine or TEA (1.5 eq.) are dissolved in DCM.

-

The mixture is cooled to 0 °C.

-

Methanesulfonyl chloride (1.1 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2-6 hours.

-

Work-up is similar to the N-acylation procedure, involving aqueous washes to remove the base and salts.

-

The final product is isolated after drying and solvent removal.

Derivative Strategy C: Urea and Thiourea Formation

Ureas and thioureas are prevalent in bioactive molecules, offering a rigid hydrogen-bonding motif. They are readily synthesized by reacting the primary amine with isocyanates or isothiocyanates, respectively.[8]

General Protocol: Synthesis of a Urea Derivative

-

This compound (1.0 eq.) is dissolved in an aprotic solvent such as THF or DCM.

-

The appropriate isocyanate (e.g., phenyl isocyanate) (1.0 eq.) is added, often as a solution in the same solvent.

-

The reaction is typically rapid and exothermic, often complete within an hour at room temperature.

-

The product frequently precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed, and the residue is purified.

Derivatization Pathways Diagram

Caption: Common derivatization pathways from the core amine.

Conclusion and Future Perspectives

The synthetic routes to this compound are well-established, reliable, and scalable, providing consistent access to this valuable chemical intermediate. Both nitrile reduction and reductive amination offer robust methods, with the choice dictated by practical laboratory or process chemistry considerations. The true power of this scaffold lies in the versatility of its primary amine, which acts as a gateway to a vast chemical space of amides, sulfonamides, ureas, and other derivatives. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly remain a central theme in the design and synthesis of next-generation pharmaceuticals.

References

-

Bendahan, D., et al. (2022). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry. Available at: [Link]

-

Bendahan, D., et al. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. The Royal Society of Chemistry. Available at: [Link]

-

M. A. G. N. (2011). Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform. Available at: [Link]

-

Pomerantz, M., et al. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis. Available at: [Link]

-

Luna, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Oakwood Chemical. (n.d.). 5-(2-Fluoro-phenyl)-thiophene-2-carbaldehyde. Available at: [Link]

-

Khambete, M., et al. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. AA Blocks. Available at: [Link]

-

Wang, C., et al. (2022). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Available at: [Link]

-

Yang, G., et al. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords High Degree of Substitution Functional Biopolymers. ChemRxiv. Available at: [Link]

-

Al-blewi, F. F., et al. (2019). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles. Available at: [Link]

-

Ochilov, S. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. International Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]

-

PubChem. (n.d.). [5-(4-Fluorophenyl)furan-2-yl]methanamine. Available at: [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 32415-91-1|5-Fluorothiophene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors [mdpi.com]

- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Fluorothiophen-2-yl)methanamine

Introduction

(5-Fluorothiophen-2-yl)methanamine is a fluorinated heterocyclic amine with significant potential in medicinal chemistry and drug development. The incorporation of a fluorine atom into the thiophene ring can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As with any novel compound destined for pharmaceutical applications, a thorough structural elucidation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the definitive characterization of this compound.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and electronic environment.

Predicted NMR Spectroscopic Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Thiophene H-3 | 6.85 | dd | J(H-H) = 4.0, J(H-F) = 2.5 | Ar-H |

| Thiophene H-4 | 6.30 | dd | J(H-H) = 4.0, J(H-F) = 4.5 | Ar-H |

| Methylene (-CH₂-) | 4.05 | s | - | -CH₂-NH₂ |

| Amine (-NH₂) | 1.70 | br s | - | -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Thiophene C-5 | 160.0 (d, J(C-F) ≈ 250 Hz) | C-F |

| Thiophene C-2 | 145.0 (d, J(C-F) ≈ 5 Hz) | C-CH₂NH₂ |

| Thiophene C-3 | 124.0 (d, J(C-F) ≈ 10 Hz) | Ar-C |

| Thiophene C-4 | 108.0 (d, J(C-F) ≈ 35 Hz) | Ar-C |

| Methylene (-CH₂-) | 40.0 | -CH₂- |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Thiophene F-5 | -120.0 | dd | J(F-H4) = 4.5, J(F-H3) = 2.5 | Ar-F |

Expert Interpretation and Rationale

-

¹H NMR: The protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets of doublets due to coupling with each other and with the fluorine atom. The methylene protons adjacent to the amine group are anticipated to be a singlet, as coupling to the amine protons is often not observed due to rapid proton exchange. The amine protons themselves typically present as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.[1]

-

¹³C NMR: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The other thiophene carbons will show smaller two- and three-bond couplings to fluorine. The methylene carbon will appear in the aliphatic region.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split into a doublet of doublets by the adjacent thiophene protons (H-4 and H-3). The chemical shift is predicted to be in a region typical for fluorine attached to an aromatic ring.[2]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for this compound is detailed below.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the compound.

- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for amines, aprotic solvents like DMSO-d₆ can sometimes sharpen the N-H signal.[3]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

2. Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

- Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

- ¹H NMR:

- Pulse sequence: Standard single-pulse experiment.

- Spectral width: ~16 ppm.

- Acquisition time: ~2-3 seconds.

- Relaxation delay: 2-5 seconds.

- Number of scans: 16-64, depending on sample concentration.

- ¹³C NMR:

- Pulse sequence: Proton-decoupled single-pulse experiment.

- Spectral width: ~250 ppm.

- Acquisition time: ~1-2 seconds.

- Relaxation delay: 2-5 seconds.

- Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

- ¹⁹F NMR:

- Pulse sequence: Standard single-pulse experiment.

- Spectral width: ~100 ppm, centered around the expected chemical shift.

- Acquisition time: ~1-2 seconds.

- Relaxation delay: 2-5 seconds.

- Number of scans: 64-128.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).

- Phase the spectra correctly.

- Reference the spectra to the internal standard (TMS).

- Integrate the signals in the ¹H NMR spectrum.

Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-F, C-S, and C=C bonds.

Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium, two bands |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| C-F Stretch | 1200 - 1100 | Strong |

| C-S Stretch | 750 - 650 | Medium |

Expert Interpretation and Rationale

-

The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3400-3300 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.[4][5][6][7][8]

-

The strong absorption in the 1200-1100 cm⁻¹ range is characteristic of a C-F bond.

-

Aromatic C-H and C=C stretching vibrations confirm the presence of the thiophene ring.

-

The C-S stretching vibration is typically weaker and found in the fingerprint region.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

1. Instrument Preparation:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

2. Sample Application:

- Place a small amount of the solid this compound directly onto the ATR crystal.

- Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition:

- Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

4. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Label the significant peaks in the spectrum.

Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopic analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometric Data

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 131.02 | Molecular Ion |

| [M-1]⁺ | 130.01 | [M-H]⁺ |

| [M-16]⁺ | 115.00 | [M-NH₂]⁺ |

| [M-17]⁺ | 114.00 | [M-NH₃]⁺ |

| [C₄H₂FS]⁺ | 101.99 | Fluorothienyl cation |

Expert Interpretation and Rationale

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of this compound (C₅H₆FNS). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a useful diagnostic tool known as the "nitrogen rule".[9]

-

Fragmentation Pattern: The most likely fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation for amines. This would result in the loss of the aminomethyl radical to form a stable cation. Another common fragmentation for primary amines is the loss of ammonia.[10][11][12][13]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

- Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization:

- Ionize the sample using a standard electron ionization source (typically 70 eV).

3. Mass Analysis:

- Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

4. Detection:

- Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Diagram

Caption: Workflow for EI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, allows for its unambiguous structural confirmation. The predicted data and interpretations provided in this guide serve as a robust framework for researchers working with this and structurally related compounds. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reliable data, which is the foundation of sound scientific research and drug development.

References

-

A Facile and Improved Synthesis of 3-Fluorothiophene. Organic Preparations and Procedures International. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]

-

2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. [Link]

-

The Infrared Spectroscopy of Primary Amines. Spectroscopy Online. [Link]

-

Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

¹⁹F NMR chemical shifts (parts per million) of derivatives of model compounds. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

[5-(4-Fluorophenyl)furan-2-yl]methanamine. PubChem. [Link]

-

Amine Fragmentation. Chemistry LibreTexts. [Link]

-

2-(2-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine. PubChem. [Link]

-

(5-Fluoropyridin-2-yl)methanamine. PubChem. [Link]

-

Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

(5-phenylthiophen-2-yl)methanamine hydrochloride (C11H11NS). PubChemLite. [Link]

-

N-[(5-methylthiophen-2-yl)methyl]ethanamine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

METHYL 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE. LookChem. [Link]

-

NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

-

¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [5-(4-Fluorophenyl)furan-2-yl]methanamine | C11H10FNO | CID 16228102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. allreviewjournal.com [allreviewjournal.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

(5-Fluorothiophen-2-yl)methanamine mechanism of action in biological systems

An In-depth Technical Guide to the Potential Mechanism of Action of (5-Fluorothiophen-2-yl)methanamine in Biological Systems

Authored by: A Senior Application Scientist

Foreword: The Thiophene Scaffold - A Privileged Structure in Modern Drug Discovery

Thiophene, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2] Its electron-rich nature and bioisosteric resemblance to the phenyl ring allow it to favorably interact with a wide array of biological targets.[1] The thiophene nucleus is not merely a structural component but an active participant in the pharmacodynamic and pharmacokinetic profiles of numerous FDA-approved drugs, spanning therapeutic areas such as inflammation, cancer, infectious diseases, and central nervous system disorders.[1][3][4] Our analysis of the compound this compound must, therefore, be contextualized within this broader understanding of thiophene's therapeutic versatility. While direct, comprehensive studies on this specific molecule are not prevalent in publicly accessible literature, its structural motifs—a fluorinated thiophene ring and a methanamine side chain—provide a strong foundation for hypothesizing its mechanism of action and designing a robust validation strategy.

This guide will first deconstruct the structural components of this compound to propose putative biological targets. Subsequently, it will present a series of detailed experimental protocols designed to systematically investigate these hypotheses, culminating in a comprehensive framework for elucidating its precise mechanism of action.

Part 1: Structural Analysis and Mechanistic Hypotheses

The structure of this compound suggests several potential avenues for biological activity. The thiophene ring itself is a versatile scaffold.[1][2] The addition of a fluorine atom at the 5-position can significantly alter its electronic properties, enhancing binding affinity and metabolic stability. The methanamine group at the 2-position is a common feature in molecules designed to interact with receptors and enzymes, particularly within the central nervous system.

Hypothesis 1: Modulation of Monoamine Oxidase (MAO) Activity

The structural similarity of the thiophenemethanamine core to known monoamine oxidase inhibitors (MAOIs) warrants investigation into its potential role as a modulator of MAO-A or MAO-B. MAOIs are effective in the treatment of depression and neurodegenerative diseases.

Hypothesis 2: Interaction with G-Protein Coupled Receptors (GPCRs)

Many thiophene-containing compounds exhibit activity at various GPCRs. The aminomethyl moiety could facilitate interactions with aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors, which are critical targets in neuropsychiatric disorders.

Hypothesis 3: Anti-inflammatory Activity via COX/LOX Inhibition

Thiophene derivatives are well-documented for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] The fluorophenyl moiety, in particular, is a feature of some selective COX-2 inhibitors.

Hypothesis 4: Anticancer Activity

Given the broad anticancer activity of various thiophene derivatives, this compound could potentially exert cytotoxic or cytostatic effects on cancer cell lines through various mechanisms, including kinase inhibition or apoptosis induction.[1][3]

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is essential to validate or refute the proposed hypotheses. The following experimental workflow provides a logical progression from broad screening to specific target validation.

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine if this compound inhibits the activity of MAO-A or MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

Clorgyline (positive control for MAO-A inhibition)

-

Pargyline (positive control for MAO-B inhibition)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound dilutions or controls.

-

Add 50 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 25 µL of 2N NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or absorbance for the product of the MAO-B reaction coupled to a secondary detection system.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value if significant inhibition is observed.

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol assesses the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

This compound

-

SC-560 (selective COX-1 inhibitor)

-

Celecoxib (selective COX-2 inhibitor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

96-well plate reader (absorbance at 590 nm)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add 20 µL of the compound dilutions or controls.

-

Add 150 µL of buffer and 10 µL of either COX-1 or COX-2 enzyme.

-

Incubate for 10 minutes at 25°C.

-

Add 10 µL of TMPD solution.

-

Initiate the reaction by adding 10 µL of arachidonic acid.

-

Shake the plate and immediately read the absorbance at 590 nm every minute for 5 minutes.

-

Determine the rate of reaction and calculate the percentage of inhibition.

Part 4: Data Presentation and Interpretation

Quantitative data from the proposed assays should be systematically tabulated to facilitate comparative analysis.

| Assay | Target | This compound IC50 (µM) | Positive Control IC50 (µM) |

| MAO Inhibition | MAO-A | TBD | TBD (Clorgyline) |

| MAO-B | TBD | TBD (Pargyline) | |

| COX Inhibition | COX-1 | TBD | TBD (SC-560) |

| COX-2 | TBD | TBD (Celecoxib) | |

| TBD: To Be Determined |

Part 5: Hypothesized Signaling Pathway

Should the compound prove to be a potent MAO-B inhibitor, its mechanism would involve preventing the degradation of dopamine in the brain, leading to increased dopaminergic signaling. This is a key mechanism for treating Parkinson's disease.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of (5-Fluorothiophen-2-yl)methanamine

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in numerous FDA-approved drugs.[1] Its bioisosteric resemblance to the phenyl ring allows for improved physicochemical properties and metabolic stability in drug candidates.[1] The 2-aminothiophene moiety, in particular, serves as a crucial building block for compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide focuses on (5-Fluorothiophen-2-yl)methanamine, a molecule combining the established 2-aminothiophene core with a fluorine atom, a common strategy to enhance metabolic stability and binding affinity. While direct pharmacological data on this specific molecule is limited, its structural similarity to a vast library of biologically active compounds allows for the rational exploration of its potential therapeutic targets. This document provides a comprehensive analysis of high-potential targets, including monoamine oxidases (MAO), histone deacetylases (HDACs), and GABA transporters (GATs), and presents detailed experimental workflows for their investigation.

Introduction: The Chemical and Therapeutic Potential of this compound

This compound is a primary amine featuring a thiophene ring fluorinated at the 5-position. The core structure, a 2-aminothiophene derivative, is a well-established pharmacophore.[2][6] The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its drug-like characteristics.[7] The methanamine group provides a site for hydrogen bonding and potential salt formation, which can improve solubility and interactions with biological targets.[7]

The synthesis of 2-aminothiophenes is often achieved through the versatile Gewald reaction, a multi-component condensation that allows for diverse substitution patterns.[4][8] While the specific synthesis of this compound is not extensively documented in publicly available literature, general methods for the synthesis of thiophene derivatives often involve cyclization reactions, with subsequent functional group introductions like fluorination and amination via coupling or substitution reactions.[2][9]

Given the vast pharmacological landscape of thiophene-containing molecules, a logical, target-based approach is essential for elucidating the therapeutic potential of this compound. This guide will explore the most promising therapeutic avenues based on established structure-activity relationships of analogous compounds.

Target Class I: Monoamine Oxidase (MAO)

Mechanistic Rationale and Therapeutic Relevance

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.[10][11] There are two isoforms, MAO-A and MAO-B, which share approximately 70% sequence identity but differ in substrate specificity and tissue distribution.[9] MAO-B is more abundant in the brain and its inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain.[9][10][11] The development of MAO-B inhibitors is also being explored for Alzheimer's disease and other neurological disorders.[11]

The thiophene scaffold has been identified as a key structural feature in a number of potent and selective MAO inhibitors.[1][10] Specifically, thiophene-based conjugated dienones and benzothiophene derivatives have demonstrated significant MAO-B inhibitory activity, with some compounds showing potency greater than the FDA-approved irreversible inhibitor pargyline.[9][10] The sulfur atom of the thiophene ring is thought to engage in additional interactions within the catalytic site of MAO-B, contributing to binding affinity.[1] The structural similarity of this compound to these known MAO inhibitors makes this enzyme class a primary target for investigation.

Experimental Workflow for MAO Inhibition Screening

A systematic approach is required to determine if this compound acts as an MAO inhibitor and to characterize its potency, selectivity, and mechanism of action.

Caption: Workflow for investigating MAO inhibition.

Detailed Protocol: In Vitro MAO-Glo™ Assay

This commercially available luminescent assay is a robust method for high-throughput screening of MAO inhibitors. It measures the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide from the deamination of a substrate.

Materials:

-

MAO-Glo™ Assay Kit (Promega) containing:

-

MAO-A or MAO-B enzyme

-

Luciferin Detection Reagent

-

MAO substrate

-

1M HEPES Buffer, pH 7.5

-

-

This compound (test compound)

-

Known MAO inhibitors (e.g., Pargyline for MAO-B, Clorgyline for MAO-A) as positive controls

-

DMSO (for compound dilution)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution series (e.g., 100 µM to 1 nM) in DMSO. Also prepare dilutions of the positive control inhibitors.

-

-

Reagent Preparation:

-

Thaw all kit components on ice.

-

Prepare the MAO Enzyme/Substrate Mix according to the manufacturer's protocol. This typically involves diluting the enzyme and substrate in the provided buffer.

-

Prepare the Luciferin Detection Reagent as per the kit instructions. This reagent should be protected from light.

-

-

Assay Protocol:

-

Add 1 µL of the diluted test compound or control to the wells of the 96-well plate. For background wells, add 1 µL of DMSO.

-

Initiate the MAO reaction by adding 24 µL of the MAO Enzyme/Substrate Mix to each well.

-

Mix gently and incubate for 60 minutes at room temperature.

-

Stop the reaction and initiate the luminescence by adding 25 µL of the Luciferin Detection Reagent to each well.

-

Incubate for 20 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_test - Luminescence_bkg) / (Luminescence_vehicle - Luminescence_bkg))

-

Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation and Interpretation

The results of the initial screening and subsequent IC50 determination should be compiled for clear comparison.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | >100 | 0.05 | >2000 |

| Pargyline (Control) | 5.0 | 0.08 | 62.5 |

| Clorgyline (Control) | 0.01 | 2.5 | 0.004 |

| (Note: Data is hypothetical for illustrative purposes) |

A high selectivity index (>10) for MAO-B would suggest that this compound is a promising candidate for development as a therapeutic for neurodegenerative diseases.[10] Further kinetic studies would then be warranted to determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insight into its binding mechanism. Molecular docking studies could then be used to visualize potential binding interactions at the active site of MAO-B.[9][10]

Target Class II: Histone Deacetylases (HDACs)

Mechanistic Rationale and Therapeutic Relevance

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to chromatin condensation and repression of gene transcription. Overexpression or aberrant activity of certain HDAC isoforms is implicated in the pathogenesis of various cancers. Consequently, HDAC inhibitors (HDACis) have emerged as a validated class of anticancer agents.

The thiophene scaffold is a common feature in several classes of HDAC inhibitors. Thiophene-based hydroxamates and benzamides have been developed as potent HDACis with significant antiproliferative and in vivo antitumor activities. The thiophene ring often serves as a central scaffold to which a zinc-binding group (like hydroxamic acid) and a "cap" group that interacts with the surface of the enzyme are attached. Given this precedent, this compound could serve as a foundational scaffold for the development of novel HDAC inhibitors.

Experimental Workflow for HDAC Inhibition and Anticancer Activity

The investigation into HDAC inhibitory potential involves a multi-step process, from initial enzyme inhibition assays to cellular and in vivo studies.

Caption: Workflow for investigating HDAC inhibition and anticancer effects.

Detailed Protocol: Western Blot for Histone Acetylation

This protocol is used to determine if the test compound can induce histone hyperacetylation in cultured cancer cells, a hallmark of HDAC inhibition.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231, U937)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

SAHA (Vorinostat) as a positive control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a positive control (e.g., 5 µM SAHA) for 24 hours. Include a vehicle-treated (DMSO) control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize the protein samples to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody for total Histone H3 or β-actin to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated histone band to the loading control band.

-

A dose-dependent increase in the ratio of acetylated histone to the loading control indicates cellular HDAC inhibitory activity.

-

Target Class III: GABA Transporters (GATs)

Mechanistic Rationale and Therapeutic Relevance

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for balancing neuronal excitation. Impaired GABAergic function can lead to hypersynchronous neuronal discharges, a key feature of epilepsy. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thus terminating its inhibitory signal. Inhibition of GATs, particularly the GAT-1 subtype, increases the extracellular concentration of GABA, enhances inhibitory neurotransmission, and has proven to be an effective strategy for the treatment of seizures.

The clinically approved GAT-1 inhibitor, Tiagabine, features a thiophene ring in its structure. This highlights the compatibility of the thiophene scaffold with the binding pocket of GAT-1. The general structure of many GAT inhibitors consists of a GABA-mimicking moiety linked to a lipophilic portion. The aminomethyl group of this compound could potentially interact with the GABA binding site, while the fluorothiophene moiety could serve as the lipophilic anchor. This makes GATs a compelling potential target for this compound.

Experimental Workflow for GAT Inhibition

Evaluating a compound as a potential GAT inhibitor involves assessing its ability to block GABA uptake in a cellular or synaptosomal context.

Sources

- 1. Buy (4-(4-Fluorophenyl)thiophen-2-yl)methanamine | 1342643-84-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Buy 1-[5-(2-Fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine;hydrochloride (EVT-3000548) | 2418718-80-4 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cas No. | (5-Fluoro-2-(thiophen-3-yl)phenyl)methanamine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. [5-(4-Fluorophenyl)furan-2-yl]methanamine | C11H10FNO | CID 16228102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (5-(4-fluorophenyl)thiophen-2-yl)methanamine | 1094282-45-7 [chemicalbook.com]

- 9. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1971858-34-0|[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 11. (5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride | 55810-76-9 | FCA81076 [biosynth.com]

In silico modeling and docking studies of (5-Fluorothiophen-2-yl)methanamine

The insights gained from these computational studies are invaluable for guiding the next steps in the drug discovery pipeline. [35][36]Favorable in silico results would provide a strong rationale for the chemical synthesis of the compound and its subsequent evaluation in in vitro enzymatic assays. Furthermore, the detailed interaction analysis can inform the design of next-generation analogs with improved potency and selectivity. By integrating these computational methods early in the process, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of drug development. [1][7]

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. 9

-

Beveridge, D. L., & Jorgensen, W. L. (Eds.). (2025). GROMACS Tutorials. University of California.

-

Brogi, S., Ramalho, T. C., & Kuca, K. (2021). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Expert Opinion on Drug Discovery.

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

-

Wikipedia contributors. (2024). Cyclooxygenase-2. Wikipedia.

-

Gupta, M. K. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate.

-

CCDC. (n.d.). Protein–Ligand Docking with GOLD. Cambridge Crystallographic Data Centre.

-

SciSpace. (2021). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.

-

GROMACS Development Team. (2025). Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS.

-

Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Le Studium.

-

EMBL-EBI. (n.d.). GROMACS tutorial. European Bioinformatics Institute.

-

El Mouns, B. (2024). How to interprete and analyze molecular docking results?. ResearchGate.

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.

-

YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube.

-

Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS. Compchems.

-

Chen, Y. F. (2023). Interpretation of Molecular docking results?. ResearchGate.

-

Trott, O., & Olson, A. J. (2020). AutoDock Vina Manual. The Scripps Research Institute.

-

Wikipedia contributors. (2024). List of protein-ligand docking software. Wikipedia.

-

Al-Ostath, A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central.

-

The Scripps Research Institute. (n.d.). AutoDock. The Scripps Research Institute.

-

GROMACS Development Team. (2015). GROMACS User Manual v5.0.4. Scribd.

-

ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). ResearchGate.

-

Bonvin Lab. (n.d.). HADDOCK Web Server. Utrecht University.

-

DockThor. (n.d.). DockThor Web Server. LNCC.

-

YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube.

-

ELIXIR TeSS. (2023). Running molecular dynamics simulations using GROMACS. ELIXIR.

-

Springer. (n.d.). Applications and Limitations of In Silico Models in Drug Discovery. Springer.

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.

-

El-Sayed, M. A. A., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry.

-

Scribd. (n.d.). AutoDock Vina Guide for Researchers. Scribd.

-

Taylor & Francis Online. (2021). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online.

-

GROMACS Development Team. (2025). GROMACS 2025.4 documentation. GROMACS.

-

Abdel-Aziz, M., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry.

-

ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange.

-

The Scripps Research Institute. (2021). AutoDock Vina Documentation. Read the Docs.

-

Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.

-

YouTube. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube.

-

GROMACS Development Team. (2024). GROMACS 2024.4 documentation. GROMACS.

-

Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.

-

Kumar, R., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert Opinion on Therapeutic Patents.

-

MDPI. (n.d.). Integrative Physiological and Molecular Insights into Drought–Induced Accumulation of Bioactive Compounds in Clinacanthus nutans (Burm.f.) Lindau Leaves. MDPI.

-

SAMSON Blog. (n.d.). Making Protein-Ligand Docking Results Easier to Interpret. SAMSON.

-

ResearchGate. (2025). GROMACS USER MANUAL (Version 5.0-rc1). ResearchGate.

-

The Scripps Research Institute. (2021). AutoDock Vina: Molecular docking program. Read the Docs.

-

YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.

-

RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB Protein Data Bank.

-

RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank.

Sources

- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

The Strategic Role of the Fluorine Substituent in the Activity of (5-Fluorothiophen-2-yl)methanamine: A Technical Guide

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile. This technical guide provides an in-depth analysis of the putative role of the fluorine substituent in the activity of (5-Fluorothiophen-2-yl)methanamine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this paper will construct a robust scientific rationale for its significance. By synthesizing foundational principles of fluorine's effects in drug design with structure-activity relationship (SAR) data from analogous thiophene-based compounds, we will elucidate the likely impact of the 5-fluoro substitution on the molecule's physicochemical properties, metabolic stability, and target interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated heterocyclic compounds.

The Power of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become an increasingly prevalent and successful strategy in medicinal chemistry.[1][2][3] Approximately 20% of all recently approved pharmaceuticals contain at least one fluorine atom, a testament to its profound and often beneficial impact on a molecule's disposition in the body.[4] The unique properties of fluorine, the most electronegative element, allow it to exert powerful effects on a molecule's electronic and steric properties.[1][2]

Key physicochemical and pharmacokinetic properties influenced by fluorine substitution include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Replacing a metabolically labile C-H bond with a C-F bond can significantly block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2][5] This can lead to improved absorption and distribution, including penetration of the blood-brain barrier.[6]

-

Acidity and Basicity (pKa Modulation): Due to its strong electron-withdrawing nature, a fluorine atom can significantly lower the pKa of nearby acidic or basic functional groups.[3][6] For an amine like in this compound, this would decrease its basicity. This modulation can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[3]

-

Binding Affinity and Conformation: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[1] It can also influence the molecule's preferred conformation, potentially locking it into a bioactive shape that enhances binding to a receptor or enzyme.[1][6]

The following diagram illustrates the key physicochemical effects of fluorine substitution in drug design:

Caption: Key Physicochemical Effects of Fluorine Substitution.

The Thiophene Moiety: A Privileged Pharmacophore

Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities.[7][8][9][10] The thiophene ring is considered a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets. Thiophene-containing compounds have been developed as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[7][8][10][11]

The biological versatility of the thiophene ring stems from its electronic properties and its ability to act as a bioisostere for a phenyl ring, while having a smaller size. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

In-depth Analysis of the 5-Fluoro Substituent in this compound

Predicted Physicochemical Impact

The fluorine atom at the 5-position of the thiophene ring is expected to have a profound impact on the molecule's physicochemical properties.

| Property | Predicted Effect of 5-Fluoro Substitution | Rationale |

| Basicity (pKa of the amine) | Decreased | The strong electron-withdrawing inductive effect of fluorine will pull electron density away from the thiophene ring and, consequently, from the aminomethyl group, making the lone pair on the nitrogen less available to accept a proton. |

| Lipophilicity (LogP) | Increased | The substitution of a hydrogen atom with a more lipophilic fluorine atom is expected to increase the overall lipophilicity of the molecule. This could enhance membrane permeability. |

| Metabolic Stability | Increased | The C5 position of the thiophene ring can be susceptible to oxidative metabolism. The presence of a fluorine atom at this position would block this metabolic pathway, likely increasing the molecule's half-life. |

Inferred Role in Biological Activity from Analogous Compounds

SAR studies on related thiophene derivatives provide valuable insights into the likely role of the 5-fluoro substituent.

-

Antimicrobial Activity: Studies on antimicrobial thiophene derivatives have shown that the nature and position of substituents on the thiophene ring are critical for activity.[12] For instance, the presence of electron-withdrawing groups can influence the electronic distribution of the thiophene ring and its interaction with bacterial targets. The 5-fluoro substituent in this compound could, therefore, be crucial for its potential antimicrobial profile.

-

Anticancer Activity: Research on 2-amino-3-carboxymethylthiophene derivatives has demonstrated that substituents at the 5-position play a key role in their tumor-selective antiproliferative activity.[13] While the aminomethyl group in our target molecule differs from the carboxymethyl group in the cited study, the principle that the 5-position is a critical determinant of biological activity likely holds true. The fluorine atom could be involved in specific interactions with the target protein that are essential for efficacy.

The following diagram illustrates a hypothesized interaction of this compound with a generic biological target, highlighting the potential roles of the fluorine atom.

Caption: Proposed Synthesis Workflow for this compound.

Exemplary Protocol for Reductive Amination (Adaptable for Final Step):

-

Materials: 5-Fluorothiophene-2-carboxaldehyde, ammonia (or an ammonium salt), a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol, dichloromethane).

-

Step 1: Dissolve 5-fluorothiophene-2-carboxaldehyde in the chosen solvent.

-

Step 2: Add ammonia (or the ammonium salt) to the solution and stir at room temperature to form the imine intermediate.

-

Step 3: Cool the reaction mixture in an ice bath and slowly add the reducing agent.

-

Step 4: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Step 5: Quench the reaction with water and extract the product with an organic solvent.

-

Step 6: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield this compound.

Conclusion